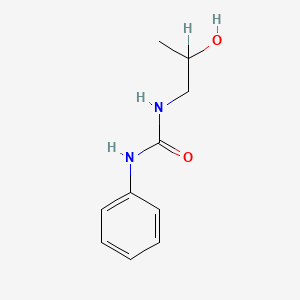

1-(2-Hydroxypropyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxypropyl)-3-phenylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

Biodegradation of Herbicides

One significant application of 1-(2-Hydroxypropyl)-3-phenylurea is in the biodegradation of phenylurea herbicides. Research has shown that bacteria such as Ochrobactrum anthropi CD3 can completely degrade herbicides like diuron and linuron when exposed to this compound. The process involves biostimulation and bioaugmentation techniques, which enhance the degradation rates in contaminated soils. For instance, when combined with 2-hydroxypropyl-β-cyclodextrin (HPBCD), the bioavailability of diuron increased significantly, leading to effective biodegradation within days .

Table: Biodegradation Efficacy of Different Treatments

| Treatment Type | Degradation Rate (%) | Time Frame (Days) |

|---|---|---|

| Biostimulation | 50 | 4.7 |

| Bioaugmentation | 30 | 7 |

| Combined Treatment | 70 | 5 |

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, derivatives of this compound are being investigated for their potential use in targeted drug delivery systems, particularly for cancer therapy. The compound can be modified to create nanoparticles that encapsulate chemotherapeutic agents. These nanoparticles demonstrate controlled drug release and enhanced targeting capabilities in preclinical models, showing promise for improving therapeutic outcomes.

Photodynamic Therapy (PDT)

Additionally, derivatives of this compound are explored as photosensitizers in photodynamic therapy for cancer treatment. When activated by light, these compounds produce reactive oxygen species that selectively induce cell death in cancerous tissues while sparing healthy cells. This selectivity makes them promising candidates for further development in PDT applications.

Analytical Chemistry Applications

Chemosensors Development

this compound is also utilized in the development of chemosensors due to its aggregation-induced emission (AIE) characteristics. These sensors are designed to detect metal ions and organic molecules through fluorescence intensity changes upon analyte binding. The sensors exhibit high sensitivity and selectivity, with detection limits reaching the nanomolar range for certain analytes.

Table: Performance Metrics of Chemosensors

| Analyte Type | Detection Limit (nM) | Sensitivity |

|---|---|---|

| Metal Ions | < 10 | High |

| Organic Molecules | < 5 | Very High |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Bioremediation Studies: A study demonstrated that using O. anthropi CD3 with HPBCD significantly improved the degradation of diuron in contaminated soils, reducing toxicity levels dramatically after treatment .

- Drug Delivery Research: In preclinical trials, nanoparticles derived from this compound showed a controlled release profile that enhanced drug accumulation in tumor tissues compared to free drugs.

- Sensor Development: Researchers successfully developed chemosensors based on this compound that outperformed existing sensors in terms of sensitivity and selectivity for detecting environmental pollutants.

Propriétés

Numéro CAS |

87919-24-2 |

|---|---|

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

1-(2-hydroxypropyl)-3-phenylurea |

InChI |

InChI=1S/C10H14N2O2/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14) |

Clé InChI |

XEAXHIGGZMUNSO-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)NC1=CC=CC=C1)O |

SMILES canonique |

CC(CNC(=O)NC1=CC=CC=C1)O |

Key on ui other cas no. |

87919-24-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.